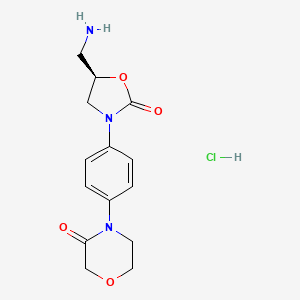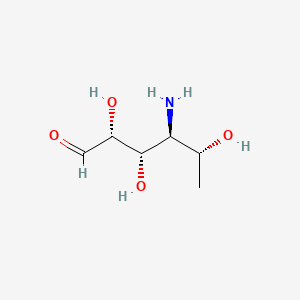
モノ-O-アセチルフィンゴリモド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Mono-O-acetyl Fingolimod is a derivative of Fingolimod, a well-known immunomodulating drug primarily used in the treatment of multiple sclerosis. Fingolimod itself is a sphingosine 1-phosphate receptor modulator that has shown significant efficacy in reducing the frequency of relapses and delaying the progression of disability in patients with relapsing-remitting multiple sclerosis . Mono-O-acetyl Fingolimod is a chemically modified version of Fingolimod, where an acetyl group is introduced to enhance its pharmacological properties and stability.
科学的研究の応用
Mono-O-acetyl Fingolimod has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its effects on cellular processes such as apoptosis, autophagy, and cell cycle regulation.
Medicine: Investigated for its potential therapeutic effects in neurodegenerative diseases, cancer, and other immunomodulatory conditions.
Industry: Utilized in the development of new pharmaceuticals and as a standard reference material in analytical chemistry .
作用機序
Target of Action
Mono-O-acetyl Fingolimod, also known as ponesimod, primarily targets the sphingosine 1-phosphate receptors (S1PRs) found on lymphocytes . These receptors play a crucial role in the immune system, particularly in the regulation of lymphocyte migration and function .
Mode of Action
Mono-O-acetyl Fingolimod acts as a modulator of S1PRs. It binds to these receptors, leading to their internalization and eventual degradation . This process inhibits the egress of lymphocytes from lymph nodes, thereby reducing their circulation in the bloodstream . This mechanism is believed to reduce the trafficking of pathogenic cells into the central nervous system (CNS), which is particularly beneficial in conditions like multiple sclerosis .
Biochemical Pathways
Mono-O-acetyl Fingolimod affects several biochemical pathways. It exerts inhibitory effects on sphingolipid pathway enzymes, histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), and cytosolic phospholipase A2α (cPLA2α). It also reduces lysophosphatidic acid (LPA) plasma levels and activates protein phosphatase 2A (PP2A) . These actions lead to a range of effects, including the induction of apoptosis, autophagy, cell cycle arrest, and epigenetic regulations .
Pharmacokinetics
Fingolimod, the parent compound, is known to be administered orally and has a half-life of approximately 32 hours . It is metabolized in the liver and excreted primarily in the feces
Result of Action
The action of Mono-O-acetyl Fingolimod results in a variety of molecular and cellular effects. It induces endothelial cell-cell adhesion, angiogenesis, vascular integrity, and cardiovascular function . Furthermore, it has been shown to have a profound effect on reducing T-cell numbers in circulation and the CNS, thereby suppressing inflammation .
Action Environment
It is known that factors such as sunlight exposure and access to vitamin d can influence the prevalence and incidence of multiple sclerosis , a condition for which Fingolimod is used as a treatment Therefore, it is plausible that similar environmental factors could influence the action, efficacy, and stability of Mono-O-acetyl Fingolimod
生化学分析
Biochemical Properties
Mono-O-acetyl Fingolimod interacts with various enzymes, proteins, and other biomolecules. It acts on sphingosine-1-phosphate receptors (S1PRs) to bring about an array of pharmacological effects . In addition to exerting inhibitory effects on sphingosine-1-phosphate pathway enzymes, Mono-O-acetyl Fingolimod also inhibits histone deacetylases, transient receptor potential cation channel subfamily M member 7 (TRMP7), cytosolic phospholipase A2α (cPLA2α), reduces lysophosphatidic acid (LPA) plasma levels, and activates protein phosphatase 2A (PP2A) .
Cellular Effects
Mono-O-acetyl Fingolimod has profound effects on various types of cells and cellular processes. It can profoundly reduce T-cell numbers in circulation and the CNS, thereby suppressing inflammation and MS . Furthermore, Mono-O-acetyl Fingolimod induces apoptosis, autophagy, cell cycle arrest, epigenetic regulations, macrophages M1/M2 shift and enhances BDNF expression .
Molecular Mechanism
The molecular target of Mono-O-acetyl Fingolimod is S1P1 . The active form of the drug, fingolimod-phosphate, is a sphingosine 1-phosphate receptor modulator that exerts its mechanism of action in MS by binding to various sphingosine 1-phosphate receptors .
Temporal Effects in Laboratory Settings
Mono-O-acetyl Fingolimod has shown beneficial effects in AD models, but the outcome depends on the neuroinflammatory state at the start of the treatment . In the hippocampus and cortex of type 2 diabetic mice, there was a substantial drop in pSTAT3, which was reversed by Mono-O-acetyl Fingolimod .
Dosage Effects in Animal Models
In an animal model of genetic absence epilepsy, Mono-O-acetyl Fingolimod (1 mg/kg) showed transient antiepileptic effects and longer-lasting anti-cognition decline . During the chronic epileptic phase of the mouse kainate model, 6 mg/kg of the drug also showed neuroprotective and anti-gliotic effects besides reducing seizure frequency .
Metabolic Pathways
Mono-O-acetyl Fingolimod is involved in the sphingosine-1-phosphate pathway . It exerts inhibitory effects on sphingolipid pathway enzymes .
Transport and Distribution
Mono-O-acetyl Fingolimod is administered orally as a tablet and has a half-life of approximately 32 hours. It is metabolized in the liver and excreted primarily in the feces .
Subcellular Localization
Mono-O-acetyl Fingolimod readily penetrates the CNS . With S1P being a pivotal molecule in intracellular signaling, the high-affinity binding of Mono-O-acetyl Fingolimod to the S1PR1 leads to Gαi/o inactivation of several signaling pathways, including the PI3K/Akt/mTOR, PI3K/Rac, STAT3, STAT1, PLC, and VEGF amongst others .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Mono-O-acetyl Fingolimod typically involves the acetylation of Fingolimod. The process begins with the preparation of Fingolimod, which can be synthesized from n-octylbenzene and 3-nitropropionic acid through a series of reactions including Friedel-Crafts acylation, reduction, and double Henry reaction, followed by hydrogenation . The acetylation step involves reacting Fingolimod with acetic anhydride in the presence of a base such as pyridine or triethylamine under controlled temperature conditions to yield Mono-O-acetyl Fingolimod .
Industrial Production Methods: Industrial production of Mono-O-acetyl Fingolimod follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) are common in industrial settings to achieve the desired product quality .
化学反応の分析
Types of Reactions: Mono-O-acetyl Fingolimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ethanol.
Substitution: Amines, thiols; reactions are conducted in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted derivatives with various functional groups replacing the acetyl group .
類似化合物との比較
- Fingolimod
- Siponimod
- Ozanimod
特性
CAS番号 |
1807973-92-7 |
|---|---|
分子式 |
C21H35NO3 |
分子量 |
349.5 g/mol |
IUPAC名 |
[2-amino-2-(hydroxymethyl)-4-(4-octylphenyl)butyl] acetate |
InChI |
InChI=1S/C21H35NO3/c1-3-4-5-6-7-8-9-19-10-12-20(13-11-19)14-15-21(22,16-23)17-25-18(2)24/h10-13,23H,3-9,14-17,22H2,1-2H3 |
InChIキー |
AAKYGVHJYMMHLU-UHFFFAOYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N |
正規SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC(CO)(COC(=O)C)N |
同義語 |
2-Amino-2-[2-(4-octylphenyl)ethyl]-1,3-propanediol 1-Acetate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1H-Isoindole-1,3(2H)-dione, 2-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-](/img/structure/B579933.png)
![[(3aS,4R,6R,7R,7aR)-7-hydroxy-2,2-dimethyl-6-phenylmethoxy-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-4-yl]methyl benzoate](/img/structure/B579937.png)

![(8S,9S,10R,14S)-13-Ethyl-17-hydroxy-11-methylene-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one](/img/structure/B579942.png)


![(5Z)-7-[(1R,2R,3R,5S)-3,5-Dihydroxy-2-[(1E,3R)-3-hydroxy-4-[3-(trifluoromethyl)phenoxy]-1-buten-1-yl]cyclopentyl]-N-ethyl-5-heptenamide](/img/structure/B579945.png)
![4-[(2,6-Difluorophenyl)carbonyl]piperidine](/img/structure/B579950.png)
![2-(((3aR,4S,6R,6aS)-6-(7-(((1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl)amino)-5-(propylthio)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-3-yl)-2,2-dimethyltetrahydro-3aH-cyclopenta[d][1,3]dioxol-4-yl)oxy)ethanol](/img/structure/B579952.png)
